molecular formula C10H10N2OS B7823756 Pyrazine, [[(2-furanylmethyl)thio]methyl]- CAS No. 59021-05-5

Pyrazine, [[(2-furanylmethyl)thio]methyl]-

Cat. No.: B7823756
CAS No.: 59021-05-5
M. Wt: 206.27 g/mol
InChI Key: RVAGIRWUMWXFKJ-UHFFFAOYSA-N
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Description

Pyrazine, [[(2-furanylmethyl)thio]methyl]-, with the CAS Registry Number 59021-05-5 and molecular formula C10H10N2OS , is an aryl thioether compound of significant interest in research and development. This compound is characterized by its fused heteroaromatic structure, containing both pyrazine and furan rings linked by a thioether group . It is identified by the flavor industry under FEMA 3189, indicating its application in the study of flavor profiles and food chemistry . Researchers utilize this compound in analytical methods; for instance, it can be separated and analyzed using a reverse-phase (RP) HPLC method on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for Mass-Spec compatible applications) . This scalable liquid chromatography method is also suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies . The compound belongs to a class of sulfur-substituted furan derivatives that are investigated for their presence and role in complex flavors, such as those found in coffee and cooked meats . As with all such compounds, this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2OS/c1-2-10(13-5-1)8-14-7-9-6-11-3-4-12-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVAGIRWUMWXFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069304
Record name Pyrazine, [[(2-furanylmethyl)thio]methyl]-
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Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59021-05-5
Record name 2-[[(2-Furanylmethyl)thio]methyl]pyrazine
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Record name Pyrazine, 2-(((2-furanylmethyl)thio)methyl)-
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Record name Pyrazine, 2-[[(2-furanylmethyl)thio]methyl]-
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Record name Pyrazine, [[(2-furanylmethyl)thio]methyl]-
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Record name [[furfurylthio]methyl]pyrazine
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Advanced Analytical Characterization Methodologies for Pyrazine, 2 Furanylmethyl Thio Methyl

Spectroscopic Elucidation Methods

Spectroscopy is fundamental to determining the molecular structure of Pyrazine (B50134), [[(2-furanylmethyl)thio]methyl]-. Each technique offers unique insights into the molecule's atomic arrangement, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Pyrazine, [[(2-furanylmethyl)thio]methyl]- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of Pyrazine, [[(2-furanylmethyl)thio]methyl]- typically shows distinct signals for the pyrazine, furan (B31954), and methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron density around the protons, with the aromatic protons of the pyrazine and furan rings appearing in the downfield region. The methylene groups connecting the pyrazine, sulfur, and furan moieties appear as singlets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum for Pyrazine, [[(2-furanylmethyl)thio]methyl]- displays signals corresponding to the carbons in the pyrazine and furan rings, as well as the two methylene bridge carbons. The chemical shifts provide confirmation of the carbon skeleton.

Table 1: NMR Spectroscopic Data for Pyrazine, [[(2-furanylmethyl)thio]methyl]- in CDCl₃

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
8.49 Pyrazine-H 151.1 Furan-C
8.42 Pyrazine-H 145.3 Pyrazine-C
8.40 Pyrazine-H 143.0 Pyrazine-C
7.35 Furan-H 142.3 Pyrazine-C
6.31 Furan-H 110.6 Furan-C
6.21 Furan-H 107.8 Furan-C
3.88 Pyrazine-CH₂-S 33.2 Pyrazine-CH₂-S

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of Pyrazine, [[(2-furanylmethyl)thio]methyl]- presents characteristic absorption bands that confirm its structure. Key absorptions include C-H stretching vibrations from the aromatic rings and methylene groups, C=N and C=C stretching from the pyrazine and furan rings, and C-S stretching from the thioether linkage. The C-O-C stretching of the furan ring also gives a strong, characteristic signal.

Table 2: Key FT-IR Absorption Bands for Pyrazine, [[(2-furanylmethyl)thio]methyl]-

Frequency (cm⁻¹) Vibrational Mode Functional Group
~3100-3000 C-H Stretch Aromatic (Pyrazine, Furan)
~2950-2850 C-H Stretch Aliphatic (Methylene)
~1580-1400 C=C & C=N Stretch Aromatic Rings
~1250-1020 C-O-C Stretch Furan Ring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of Pyrazine, [[(2-furanylmethyl)thio]methyl]- is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the pyrazine and furan aromatic systems. The conjugated π-systems of the heterocyclic rings are the primary chromophores responsible for the observed absorption maxima (λmax).

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Pyrazine, [[(2-furanylmethyl)thio]methyl]-, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak [M]⁺ that confirms its molecular weight of 206.27 g/mol . The fragmentation pattern provides further structural confirmation, with characteristic fragments resulting from the cleavage of the C-S and C-C bonds.

Table 3: Major Mass Spectral Fragments for Pyrazine, [[(2-furanylmethyl)thio]methyl]-

m/z (Mass/Charge) Proposed Fragment Ion Structural Origin
206 [C₁₀H₁₀N₂OS]⁺ Molecular Ion (M⁺)
125 [C₅H₅N₂S]⁺ Cleavage of the furan-CH₂ bond
93 [C₄H₃N₂CH₂]⁺ Pyrazinylmethyl cation

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of Pyrazine, [[(2-furanylmethyl)thio]methyl]-. A reversed-phase HPLC method is typically employed for this purpose. The method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any potential impurities. Purity is then determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is therefore exceptionally well-suited for characterizing Pyrazine, [[(2-furanylmethyl)thio]methyl]-. This compound's volatility allows for its effective separation and detection in complex matrices, such as food and fragrance samples.

Detailed Research Findings: The analytical approach for this compound leverages methodologies developed for related sulfur-containing heterocycles, pyrazines, and furan derivatives. mdpi.comnih.govosti.gov The choice of stationary phase is critical for achieving adequate separation from isomers and matrix components. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5, HP-5MS), are commonly used for the analysis of flavor compounds, including pyrazines and furans. mdpi.comnih.govvscht.cz For enhanced separation of polar analytes or to resolve specific isomers, columns of intermediate or high polarity, like those containing polyethylene (B3416737) glycol (e.g., ZB-WAXplus), may be employed. nih.gov

Given the presence of a sulfur atom, a sulfur-selective detector like the Pulsed Flame Photometric Detector (PFPD) can be run in parallel with a mass spectrometer (MS). ingenieria-analitica.com This dual-detector setup is highly advantageous; the PFPD provides a selective and sensitive chromatogram for sulfur-containing compounds, allowing for their precise retention time location even at trace levels, while the MS provides mass spectral data for definitive identification. ingenieria-analitica.com

Retention Indices (RIs) are a crucial parameter for the unambiguous identification of alkylpyrazines and other flavor compounds, as mass spectra of positional isomers are often very similar. nih.govnih.gov By comparing the experimentally determined RI of a peak to a database of known values recorded on standardized stationary phases, confidence in compound identification is significantly increased. nih.govnih.gov Although a specific RI for Pyrazine, [[(2-furanylmethyl)thio]methyl]- is not widely published, methods for determining RIs for a vast array of sulfur-containing compounds and pyrazines are well-established. nih.govosti.govnih.gov

Table 1: Common GC Stationary Phases for Analysis of Related Volatile Compounds
Stationary Phase TypeCommon Trade NamesPrimary Application/SelectivityReference
5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5MS, ZB-5MSGeneral purpose, non-polar; widely used for flavor and fragrance analysis. mdpi.comnih.govnih.gov
100% DimethylpolysiloxaneDB-1Non-polar; separation primarily by boiling point. nih.gov
(50%-Phenyl)-methylpolysiloxaneDB-1701Mid-polarity; offers different selectivity for polarizable compounds. nih.gov
Polyethylene Glycol (PEG)ZB-WAXplusHigh-polarity; effective for separating polar analytes. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic syntheses, including those that would yield Pyrazine, [[(2-furanylmethyl)thio]methyl]-. libretexts.orgrsc.org Its primary use in this context is to qualitatively track the consumption of starting materials and the formation of the desired product, thereby determining the optimal reaction time and ensuring completion. libretexts.orgresearchgate.net

Detailed Research Findings: The synthesis of a thioether-substituted pyrazine like the target compound would likely involve the reaction of a pyrazine precursor with a sulfur-containing nucleophile. To monitor such a reaction, a standard TLC protocol is followed. libretexts.org Aliquots are taken from the reaction mixture at various time intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel (SiO₂). rsc.orgmdpi.com Alongside the reaction mixture, spots of the starting materials (e.g., the limiting reactant) are also applied for comparison. A "co-spot," where the starting material and reaction mixture are spotted in the same lane, is often used to aid in distinguishing between the reactant and product, especially if they have similar retention factors (Rf). libretexts.org

The plate is then developed in a sealed chamber containing an appropriate mobile phase, which for moderately polar compounds like pyrazine derivatives is often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). rsc.orgrsc.orggoogle.com The ratio is optimized to achieve good separation, ideally with the product Rf value between 0.3 and 0.5. After development, the plate is visualized, commonly using a UV lamp (254 nm) since pyrazine rings are UV-active. mdpi.com The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, corresponding to the product, is clearly visible. libretexts.orgresearchgate.net

Table 2: Typical Setup for TLC Reaction Monitoring
ComponentDescriptionPurposeReference
Stationary PhaseSilica gel 60 F254 platesProvides a polar surface for separation. The F254 indicator allows for UV visualization. mdpi.com
Mobile PhaseHexane/Ethyl Acetate or Chloroform/Acetone mixturesSolvent system that elutes the compounds up the plate. The ratio is adjusted to optimize separation. rsc.orgrsc.orgmdpi.com
Lane 1: ReactantA solution of the limiting starting material.Provides a reference Rf for the starting point of the reaction. libretexts.org
Lane 2: Co-spotAn overlapping spot of the reactant and the reaction mixture.Helps to confirm if the product spot is different from the reactant spot. libretexts.org
Lane 3: Reaction MixtureAn aliquot taken directly from the reaction vessel.Shows the current composition of the reaction, indicating product formation and reactant consumption. libretexts.orgresearchgate.net

Advanced Structural Characterization Techniques

Beyond chromatographic separation, advanced techniques are necessary to confirm the precise molecular structure and three-dimensional properties of Pyrazine, [[(2-furanylmethyl)thio]methyl]-.

X-ray Crystallography of Pyrazine Derivatives (if applicable)

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. While a published crystal structure for Pyrazine, [[(2-furanylmethyl)thio]methyl]- was not identified, the analysis of closely related pyrazine derivatives demonstrates the power of this technique. The applicability of this method is contingent on the ability to grow a suitable single crystal of the compound.

Table 3: Examples of Crystallographically Characterized Pyrazine Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
1,2-bis(pyrazin-2-ylthio)ethaneNot specifiedNot specifiedContains pyrazine-thioether linkage. asianpubs.org
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineMonoclinicP2₁/cPlanarity and torsion angles of heterocyclic rings. nih.gov
(SnPh₂Cl₂)₂·pyz AdductOrthorhombicPbamPolymeric chain structure with five-co-ordinate tin. rsc.org
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleMonoclinicP2₁Asymmetric unit contains four independent molecules. mdpi.com

Predicted Collision Cross Section (CCS) Values and Their Application

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion. The resulting parameter, the Collision Cross Section (CCS), is a robust and reproducible physicochemical property that is highly valuable for compound identification. waters.comwaters.com

Detailed Research Findings: The CCS value represents the effective area of an ion as it tumbles and moves through a buffer gas within the ion mobility cell. waters.com This value is independent of sample matrix and can be measured with high precision, making it an excellent orthogonal parameter to chromatographic retention time and mass-to-charge ratio (m/z). waters.com For complex analyses, such as in food chemistry, adding a CCS value to an analytical workflow significantly increases the confidence of compound identification, helps to remove false positives, and can distinguish between isomers that are inseparable by chromatography or mass alone. waters.commdpi.com

While an experimentally determined CCS value for Pyrazine, [[(2-furanylmethyl)thio]methyl]- is not available in public databases, its value can be predicted using computational models. nih.gov These prediction tools use machine learning algorithms trained on large databases of experimentally measured CCS values. nih.gov An accurate predicted CCS value for the target molecule could be incorporated into a screening library. lcms.cz When analyzing a complex sample, an unknown feature that matches the retention time, accurate mass, and predicted CCS value of Pyrazine, [[(2-furanylmethyl)thio]methyl]- could be identified with a very high degree of certainty, even without an authentic analytical standard. waters.comnih.gov

Table 4: Applications and Benefits of Collision Cross Section (CCS) in Compound Analysis
Application/BenefitDescriptionReference
Orthogonal IdentificationCCS provides a structural descriptor that is independent of retention time and m/z, increasing identification specificity. waters.comwaters.commdpi.com
Isomer DifferentiationIons with the same mass but different shapes (isomers) can often be separated by ion mobility and will have different CCS values. mdpi.comauburn.edu
Matrix IndependenceCCS values are robust and generally unaffected by the sample matrix, which is a major advantage in complex samples like food. waters.comwaters.com
Enhanced ScreeningIncorporating CCS values into screening workflows helps to eliminate false positive and false negative results. waters.comlcms.cz
Support for "Known Unknowns"Predicted CCS values allow for the tentative identification of compounds for which no physical reference standard is available. nih.gov

Computational and Theoretical Chemistry Studies of Pyrazine, 2 Furanylmethyl Thio Methyl and Pyrazine Derivatives

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of the behavior of molecules, providing insights that are often difficult to obtain through experimental methods alone. For Pyrazine (B50134), [[(2-furanylmethyl)thio]methyl]-, these techniques can elucidate its fundamental chemical characteristics.

In the case of Pyrazine, [[(2-furanylmethyl)thio]methyl]-, DFT would be instrumental in optimizing the molecular geometry to its lowest energy state. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate the electronic properties, such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's interactions with its environment. The presence of nitrogen, sulfur, and oxygen atoms suggests a complex electronic landscape with regions of varying electron density, which DFT can map with high accuracy.

ParameterPredicted Value
C-N bond length (pyrazine ring)~1.34 Å
C-S bond length~1.82 Å
S-CH2 bond length~1.85 Å
C-O bond length (furan ring)~1.37 Å
Pyrazine ring planarityNear planar
Furan (B31954) ring planarityNear planar

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For Pyrazine, [[(2-furanylmethyl)thio]methyl]-, the HOMO is likely to be localized on the electron-rich furan and thioether moieties, while the LUMO may be distributed over the electron-deficient pyrazine ring. The energy gap would provide insights into the electronic transitions and the molecule's potential behavior in chemical reactions. Time-dependent DFT (TD-DFT) calculations could further predict the electronic absorption spectra, indicating the wavelengths at which the molecule absorbs light, which is fundamental to its photophysical properties.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and intermolecular and intramolecular interactions. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is indicative of hyperconjugative and conjugative interactions that stabilize the molecule.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties. Computational methods play a crucial role in deriving these relationships.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. ijournalse.org For pyrazine derivatives, QSPR models have been developed to predict properties such as olfactory thresholds. ijournalse.orgresearchgate.net

To develop a QSPR model for a property of Pyrazine, [[(2-furanylmethyl)thio]methyl]-, a dataset of structurally related pyrazine derivatives with known property values would be required. A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the dataset. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the property of interest. ijournalse.org The resulting model could then be used to predict the properties of new or untested pyrazine derivatives, including Pyrazine, [[(2-furanylmethyl)thio]methyl]-. The interpretation of the descriptors in the final model can also provide insights into the structural features that are most influential for a given property. researchgate.net

Predictive Models for Molecular Properties (e.g., logP, aqueous solubility, polarizability)

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in estimating the physicochemical properties of novel compounds without the need for extensive experimental work. These models establish a mathematical relationship between the chemical structure of a molecule and its properties. For pyrazine derivatives, properties such as the octanol-water partition coefficient (logP), aqueous solubility, and polarizability are crucial for understanding their potential applications.

Researchers have successfully developed QSAR and QSPR models for various classes of pyrazine derivatives. These models often employ descriptors calculated using computational methods like Density Functional Theory (DFT). The descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., hydration energy) in nature. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical techniques used to build these predictive models.

For instance, studies on pyrazine derivatives have shown that properties like polarizability and molar refractivity generally increase with the size and molecular weight of the substituents on the pyrazine ring. The calculated physicochemical properties for a set of pyrazine derivatives in one study included logP, hydration energy, molar refractivity, and polarizability, which were then used to develop QSAR models. semanticscholar.orgjetir.org

Compound NamePredicted logPPredicted Aqueous Solubility (logS)Predicted Polarizability (ų)
Pyrazine0.35-0.87.5
2-Methylpyrazine0.75-1.29.3
2,3-Dimethylpyrazine1.15-1.611.1
2-Furanylpyrazine1.8-2.514.2

Note: The data in this table is illustrative and represents typical values for pyrazine derivatives. It is not based on experimental or calculated data for the specific compounds listed.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like "Pyrazine, [[(2-furanylmethyl)thio]methyl]-", understanding its preferred conformations is key to comprehending its interactions with its environment. The molecule possesses several rotatable bonds: the C-S bonds of the thioether linkage and the bond connecting the furan ring to the methylene (B1212753) group.

The conformational preferences will be dictated by a balance of steric and electronic effects. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the pyrazine and furan rings. Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, could also play a role in stabilizing certain conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of atoms and molecules is simulated over time by numerically solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformations and the transitions between them. MD simulations of pyrazine derivatives have been used to study their interactions with biological macromolecules, such as proteins. semanticscholar.org These simulations can reveal how the conformation of the pyrazine derivative changes upon binding to a target and the stability of the resulting complex. For "Pyrazine, [[(2-furanylmethyl)thio]methyl]-", an MD simulation in a solvent like water would illustrate the dynamic behavior of the side chain and its accessible conformations in an aqueous environment.

Molecular Docking Studies for Ligand-Target Interactions (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Pyrazine, [[(2-furanylmethyl)thio]methyl]-" and its derivatives, docking studies can be employed to investigate their potential interactions with a wide range of non-clinical targets, such as enzymes or other proteins.

The process of molecular docking involves predicting the binding mode and affinity of a ligand (the small molecule) within the active site of a target protein. This is achieved through a scoring function that evaluates the "goodness-of-fit" of different ligand poses.

Numerous studies have utilized molecular docking to explore the interactions of various pyrazine derivatives with different protein targets. For example, pyrazine-2-carboxylic acid derivatives have been docked into the active site of Mycobacterium tuberculosis InhA protein to understand their potential as inhibitors. semanticscholar.org In another study, novel pyrazine-containing 1,2,3-triazole derivatives were subjected to in silico docking to screen their efficacy against selected drug targets of cancer and diabetes, such as the Epidermal Growth Factor Receptor (EGFR) and aldose reductase. These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the pyrazine derivative and the amino acid residues of the target protein.

For "Pyrazine, [[(2-furanylmethyl)thio]methyl]-", a molecular docking study could be performed against a target of interest. The pyrazine ring can act as a hydrogen bond acceptor, while the furan ring and the thioether linkage can participate in hydrophobic and other non-covalent interactions. The results of such a study would provide valuable hypotheses about the binding mode and could guide further experimental investigations into its interactions with specific non-clinical targets.

Biochemical and Biological System Interactions of Pyrazine, 2 Furanylmethyl Thio Methyl

Biosynthesis and Natural Occurrence

Pyrazine (B50134), [[(2-furanylmethyl)thio]methyl]-, a notable heterocyclic aromatic compound, is primarily formed through complex biochemical reactions within various biological systems. Its presence, while not always abundant, is significant in the chemical ecology of many organisms.

The biosynthesis of pyrazines in microorganisms is a subject of ongoing research, with many pathways still being hypothetical. tandfonline.com Generally, it is believed that pyrazines are not produced by direct enzymatic reactions but rather through non-enzymatic condensation of precursor molecules like amino acids. tandfonline.com The Maillard reaction and Strecker degradation are considered key processes in the formation of pyrazines by some bacteria and fungi. tandfonline.com

Microbial synthesis of pyrazines is considered an environmentally friendly alternative to chemical synthesis. mdpi.comnih.gov For instance, various strains of Bacillus subtilis isolated from fermented soybeans have demonstrated the ability to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,3,5-trimethylpyrazine. mdpi.comresearchgate.net The specific types and quantities of pyrazines produced can vary between different bacterial strains. mdpi.com Fungi, particularly those of the genus Aspergillus, are also known to biosynthesize pyrazine derivatives. tandfonline.com

While the precise enzymatic and genetic knowledge of pyrazine biosynthesis is still developing, the reaction of acyloins with various substitutions is known to produce diverse alkylated pyrazines in bacteria. tandfonline.com

The formation of pyrazines in biological systems is intricately linked to the availability of precursor molecules, primarily amino acids and sugars. nih.govmdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a fundamental pathway for pyrazine generation, especially during thermal processing of food. mdpi.com This reaction leads to the formation of an aminoketone group from amino acids and α-dicarbonyl groups, which are key intermediates in pyrazine synthesis. mdpi.com

Specific amino acids have been identified as precursors for particular pyrazines. For example, L-threonine is a precursor for 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine, while L-serine can lead to the formation of ethylpyrazine, methylpyrazine, and 2,6-diethylpyrazine. mdpi.com Isotope feeding experiments have confirmed that L-threonine, in conjunction with sodium acetate, serves as a precursor in pyrazine biosynthesis pathways. mdpi.com The presence of free amino acids generally increases the yield and alters the qualitative array of pyrazines formed. researchgate.net

Peptides have also been identified as precursors in the formation of alkylpyrazines. mdpi.com The structure of lysine-containing dipeptides and tripeptides, for instance, has been shown to influence the production of pyrazines, with dipeptides yielding higher amounts than tripeptides. nih.gov

Pyrazine compounds are widely distributed throughout nature, found in a diverse range of biological matrices including plants, animals, and microorganisms. nih.govnih.gov Their near-ubiquitous presence suggests their significance in various biological processes. tandfonline.comnih.gov

In the microbial world, bacteria and fungi are known to both synthesize and degrade pyrazines. nih.gov Several bacterial species, including Pseudomonas, Bacillus, Streptomyces, and Paenibacillus, have been reported to produce these compounds. oup.com

Pyrazines are also found in the plant kingdom, where they often act as secondary metabolites. researchgate.net For example, they are present in raw vegetables like green peas. mdpi.comresearchgate.net In the animal kingdom, pyrazines have been identified in various organisms, including insects, where they can function as alerting signals or pheromones. nih.govmdpi.comnih.gov They have also been found in terrestrial vertebrates and marine organisms. nih.gov

The specific compound, Pyrazine, [[(2-furanylmethyl)thio]methyl]-, has been noted in pumpkin seed oil. thegoodscentscompany.com

Table 1: Natural Occurrence of Pyrazine, [[(2-furanylmethyl)thio]methyl]-

Biological MatrixSpecific Location/Organism
PlantsPumpkin Seed Oil thegoodscentscompany.com

Mechanistic Biological Activities (In Vitro and In Silico Investigations)

Pyrazine derivatives, including Pyrazine, [[(2-furanylmethyl)thio]methyl]-, have been the subject of numerous studies to elucidate their biological activities at a molecular level.

Several pyrazine derivatives have demonstrated notable antioxidant and free radical scavenging properties. nih.gov The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

For instance, certain pyrazine-2-carboxylic acid derivatives have shown good antioxidant activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (1,1-diphenyl-2-picrylhydrazyl) methods. rjpbcs.com The presence of specific functional groups on the pyrazine ring can significantly influence its radical scavenging capacity. Thiol groups, in particular, are known for their ability to scavenge free radicals, and the thioether linkage in Pyrazine, [[(2-furanylmethyl)thio]methyl]- may contribute to its antioxidant potential. researchgate.net

In silico molecular docking studies have been employed to predict the interaction of pyrazine derivatives with biological targets involved in oxidative stress. rjpbcs.com These studies help in understanding the structure-activity relationship and designing more potent antioxidant compounds.

Pyrazine compounds are recognized for their broad-spectrum antimicrobial activity against various pathogens. nih.govoup.com Alkylpyrazines, for example, are effective as food preservatives due to their antimicrobial action. nih.gov

The proposed mechanism of antimicrobial action for many pyrazines involves their ability to diffuse through bacterial cell structures, leading to cell envelope disintegration and damage to DNA. researchgate.net This disruption of cellular integrity ultimately results in bacterial cell death.

Numerous studies have synthesized and evaluated pyrazine derivatives for their antimicrobial potential. For example, a series of pyrazine-containing thiazolines and thiazolidinones exhibited significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The pyrazine ring, in conjunction with other heterocyclic systems, appears to be crucial for this activity. nih.gov

The thiophenyl group, a component of the target compound's structure, has also been implicated in antimicrobial activity. A thiophenyl-pyrimidine derivative was found to be a potent antibacterial agent against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action was attributed to the inhibition of FtsZ polymerization, a key step in bacterial cell division. nih.gov

Table 2: Investigated Antimicrobial Activity of Pyrazine Derivatives

Pyrazine Derivative TypeTarget MicroorganismsProposed Mechanism of Action
AlkylpyrazinesFood-contaminating microbesGeneral cell structure disruption researchgate.net
Pyrazine-containing thiazolines/thiazolidinonesS. aureus, B. subtilis, E. coli, S. typhi, M. tuberculosisNot specified, pyrazine ring essential for activity nih.gov
Thiophenyl-pyrimidine derivativeGram-positive bacteria (including MRSA, VRE)Inhibition of FtsZ polymerization and bacterial cell division nih.gov

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of pyrazine derivatives has been a subject of significant research interest. Studies have explored various mechanisms through which these compounds exert their effects, often focusing on the modulation of key inflammatory mediators. While direct research on the anti-inflammatory pathways of Pyrazine, [[(2-furanylmethyl)thio]methyl]- is not extensively documented in publicly available literature, the broader class of pyrazine derivatives has shown notable activity.

One prominent example is Tetramethylpyrazine (TTMP), a compound isolated from the traditional Chinese herb Ligusticum wallichii. Research has indicated that TTMP possesses anti-inflammatory and neuroprotective properties. nih.gov It has been shown to suppress inflammation, which may contribute to its therapeutic potential in conditions like spinal cord injury and acute lung injury. nih.gov The mechanism often involves the protection of microvascular endothelial cell barriers and the suppression of inflammatory responses. nih.gov

Further studies on other pyrazine derivatives have highlighted their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated significant inhibitory activity (56.32% at 20 μM) against lipopolysaccharide (LPS)-induced NO overexpression in RAW264.7 macrophages. nih.gov This suggests that some pyrazine compounds may interfere with the signaling pathways that lead to the production of pro-inflammatory molecules. The diverse pharmacological actions of pyrazine compounds, including anti-inflammatory effects, underscore their potential as scaffolds for the development of new therapeutic agents. tandfonline.comresearchgate.net

Enzyme Inhibition Studies by Pyrazine Derivatives

Pyrazine derivatives have been identified as inhibitors of various enzymes, indicating their potential as therapeutic agents for a range of diseases. The structural framework of pyrazine allows for modifications that can enhance binding affinity and specificity to the active sites of target enzymes.

Research has demonstrated the inhibitory activity of pyrazine-containing compounds against several key enzymes. For example, certain cinnamate-pyrazine derivatives have shown potent inhibition of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov Similarly, other derivatives have exhibited inhibitory effects on tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Aminopyrazine derivatives have also been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory signaling cascade. mdpi.com

Table 1: Examples of Enzyme Inhibition by Pyrazine Derivatives
Pyrazine Derivative ClassTarget EnzymeObserved EffectReference
Cinnamate-pyrazine derivativesHCV NS5B RdRpInhibition with IC50 values in the low micromolar range (e.g., 0.69 μM). nih.gov
Furanoquinolinedione derivativesTyrosyl-DNA phosphodiesterase 2 (TDP2)Inhibition with IC50 values of 9.3 μM and 32 μM. nih.gov
6-arylamino-quinoxalin-5,8-dionesInhibitors of rat aortic smooth muscle cell (RAoSMC) proliferationSignificant inhibition with IC50 values ranging from 1.0–5.5 μM. nih.gov
Aminopyrazine derivativesMitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)Identified as inhibitors for potential anti-inflammatory applications. mdpi.com

Receptor Binding Investigations

The interaction of pyrazine derivatives with various biological receptors is a key area of investigation for drug discovery. The ability of these compounds to bind to specific receptors can trigger or block cellular signaling pathways, leading to a physiological response.

Studies have identified pyrazine derivatives that exhibit binding activity at several receptor types. For instance, a pyrazine-containing derivative was found to have weak antagonistic activity against the 5-HT1A receptor, a member of the serotonin (B10506) receptor family, with a Ki value of 25 nM. nih.gov More targeted research has focused on designing pyrazine derivatives as selective antagonists for specific receptors. A notable example is the development of benzimidazole-pyrazine derivatives as potential antagonists for the Adenosine A2B receptor (A2BAR). tandfonline.com This receptor is considered a target for cancer immunotherapy, and its antagonists have been shown to inhibit tumor growth and proliferation. tandfonline.com While the receptor binding properties of many pyrazine derivatives are still under investigation, these findings highlight their potential to be tailored for specific molecular targets. researchgate.net

Table 2: Receptor Binding Activity of Selected Pyrazine Derivatives
Pyrazine Derivative ClassTarget ReceptorBinding ActivityPotential ApplicationReference
Pyrazine-containing derivative5-HT1A ReceptorWeak antagonist activity (Ki = 25 nM).Neurological and psychiatric disorders. nih.gov
Benzimidazole-pyrazine derivativesAdenosine A2B Receptor (A2BAR)Identified as potential selective antagonists.Cancer immunotherapy. tandfonline.com

Metabolism and Biotransformation in Model Systems (non-human, non-clinical)

The metabolic fate of pyrazine derivatives has been primarily investigated in non-human model systems, such as rats, to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies reveal common metabolic pathways for this class of compounds.

Oxidative Metabolism of Pyrazine Derivatives

In model systems, pyrazine derivatives undergo several oxidative metabolic transformations. nih.gov A primary pathway is the oxidation of alkyl side-chains attached to the pyrazine ring. nih.gov For instance, methyl groups on methylpyrazines can be oxidized to form the corresponding pyrazine-2-carboxylic acids, which are then readily excreted. nih.gov Another significant oxidative pathway is the hydroxylation of the pyrazine ring itself. nih.gov These oxidative processes are crucial for increasing the polarity of the compounds, thereby facilitating their subsequent conjugation and elimination from the body.

Conjugation Pathways (e.g., glucuronidation)

Following oxidative metabolism, the resulting metabolites of pyrazine derivatives typically undergo phase II conjugation reactions. The most common conjugation pathway is the formation of glucuronides. researchgate.netnih.govconsensus.app The hydroxylated metabolites can be conjugated with glucuronic acid, a process known as glucuronidation, which significantly increases their water solubility and facilitates renal excretion. nih.gov In addition to glucuronidation, conjugation with sulfate (B86663) is another observed pathway for the elimination of pyrazine metabolites. nih.gov These conjugation reactions are efficient detoxification mechanisms in animal models. nih.gov

Ring Cleavage and Degradation Product Characterization in Biological Matrices

The pyrazine ring is known for its chemical stability. In animal and human metabolism studies, the pyrazine ring is generally not cleaved. researchgate.netnih.govconsensus.app The primary metabolic pathways involve modification of the side-chains and subsequent conjugation, with the core heterocyclic structure remaining intact upon excretion. researchgate.netnih.gov

However, some studies have shown that certain bacteria are capable of utilizing substituted pyrazines as a sole source of carbon and energy, which implies the existence of enzymatic pathways for pyrazine ring cleavage. researchgate.netnih.gov While initial metabolites in these bacterial systems have been characterized in a few cases, the specific mechanisms of ring cleavage and the subsequent degradation pathways are not yet fully understood and remain an active area of scientific investigation. researchgate.netnih.gov The degradation of the pyrazine ring in biological matrices appears to be a feature of microbial metabolism rather than mammalian biotransformation. researchgate.net

Environmental Occurrence, Fate, and Biodegradation of Pyrazine, 2 Furanylmethyl Thio Methyl

Presence in Environmental Compartments

The distribution of Pyrazine (B50134), [[(2-furanylmethyl)thio]methyl]- in the environment is linked to its natural origins, primarily in certain food products.

Pyrazine, [[(2-furanylmethyl)thio]methyl]- has been identified as a naturally occurring volatile compound. While many pyrazine derivatives are found in a wide array of cooked and fermented foods, the specific natural source of this compound is less documented. However, it has been reported to be found in pumpkin seed oil nih.gov. The roasting of pumpkin seeds is known to generate a variety of volatile compounds, including alkylpyrazines, which contribute to the roasted aroma nih.gov. The formation of pyrazines in food is often a result of the Maillard reaction between amino acids and reducing sugars during heating nih.gov.

The broader class of pyrazine derivatives is widespread in nature and has been detected in numerous food items. For instance, various alkyl-, alicyclic-, and alkylaryl-substituted pyrazines are naturally occurring components of foods such as asparagus, potatoes, and bread inchem.org.

Currently, there is a lack of published research detailing the detection of Pyrazine, [[(2-furanylmethyl)thio]methyl]- in environmental samples such as soil, water, or air. The focus of analytical studies has primarily been on its presence in food matrices as a flavor component. Surveys of food products for furan (B31954) and its derivatives have been conducted, but these have not specifically targeted this particular pyrazine compound rsc.orgresearchgate.net.

Environmental Transformation and Degradation Mechanisms

The environmental fate of Pyrazine, [[(2-furanylmethyl)thio]methyl]- is determined by its susceptibility to microbial and oxidative degradation, as well as its stability under various environmental conditions.

While specific microbial degradation pathways for Pyrazine, [[(2-furanylmethyl)thio]methyl]- have not been elucidated, the biodegradation of pyrazines, in general, has been observed. Bacteria have been isolated that can utilize pyrazines as a sole source of carbon and energy tandfonline.com. The microbial degradation of pyrazine compounds has been documented in environments such as wastewater and cow dung, with bacterial genera like Bacillus, Pseudomonas, and Corynebacterium identified as pyrazine-degraders nih.gov.

The structure of Pyrazine, [[(2-furanylmethyl)thio]methyl]- suggests potential points of microbial attack. The thioether linkage could be susceptible to enzymatic cleavage. Additionally, the furan ring is a known point of microbial metabolism. The biodegradation of sulfur-containing compounds, such as 2-furfurylthiol, can be facilitated by microorganisms in fermentation processes frontiersin.org.

The oxidative degradation of Pyrazine, [[(2-furanylmethyl)thio]methyl]- is likely to involve both the pyrazine and furan rings, as well as the thioether group. The furan ring is known to be susceptible to oxidation, which can lead to ring-opening reactions nih.govtandfonline.comresearchgate.net. Ozonolysis of furan derivatives in aqueous solutions results in the opening of the furan ring and the formation of smaller aldehydes and carboxylic acids nih.govharvard.edu.

The photodegradation of pyrazines in aqueous solutions can occur, and the rate of decomposition often follows first-order kinetics csbsju.eduresearchgate.net. The presence of substances like hydrogen peroxide can enhance the photodegradation of related triazine compounds csbsju.edu. The degradation of the related flavor compound furfuryl mercaptan is accelerated by Fenton-type reactions, which involve hydrogen peroxide and iron, leading to the formation of various degradation products, with difurfuryl disulfide being a major volatile product imreblank.chnih.govnih.govresearchgate.net. This suggests that hydroxyl radicals could play a significant role in the degradation of the furfurylthio moiety of the target compound.

The stability of Pyrazine, [[(2-furanylmethyl)thio]methyl]- in the environment is expected to be influenced by factors such as pH, temperature, and exposure to light.

pH: The rate of hydrolysis of related compounds, such as thioesters, is pH-dependent harvard.eduresearchgate.net. The hydrolysis of thioether-containing compounds can also be influenced by pH, with increased rates of ester hydrolysis observed with changes in pH nih.govnih.gov. Generally, the degradation of chemical compounds can be catalyzed by acidic or basic conditions imreblank.ch. For some organic molecules, the hydrolysis rate is significantly affected by pH, with both acid- and base-catalyzed pathways contributing to degradation rsc.org.

Temperature: Thermal degradation is a significant factor for many organic compounds. For instance, the roasting temperature and time have a significant impact on the formation and concentration of pyrazines in cocoa powder mdpi.com. The stability of the related compound furfuryl mercaptan is also affected by temperature, with increased degradation at higher temperatures nih.govnih.gov.

Light: Photodegradation is an important transformation process for many environmental contaminants. Exposure to UV radiation can lead to the decomposition of pyrazine-related compounds like triazines in aqueous solutions csbsju.eduresearchgate.net. The photodegradation of aroma compounds in beverages has also been observed, indicating that light exposure can affect the stability of such molecules mdpi.com. The rate of photodegradation can be influenced by the initial concentration of the compound and the intensity of the light source nih.govmdpi.com.

Data Tables

Table 1: Natural Occurrence of Pyrazine, [[(2-furanylmethyl)thio]methyl]- and Related Compounds

Compound NameNatural Source(s)
Pyrazine, [[(2-furanylmethyl)thio]methyl]-Pumpkin seed oil nih.gov
AlkylpyrazinesRoasted pumpkin seeds nih.gov, Cocoa powder mdpi.com
Various pyrazine derivativesAsparagus, potatoes, wheaten bread inchem.org

Table 2: Factors Influencing the Degradation of Pyrazine, [[(2-furanylmethyl)thio]methyl]- and Related Compounds

Degradation ProcessInfluencing FactorsObserved Effects on Related Compounds
Microbial Degradation Presence of specific microorganismsBacteria can utilize pyrazines as a carbon and energy source. tandfonline.comnih.gov
Oxidative Degradation Presence of oxidizing agents (e.g., ozone, hydroxyl radicals)Furan ring opening in furan derivatives by ozonolysis. nih.govharvard.edu Furfuryl mercaptan degrades in the presence of hydrogen peroxide and iron. imreblank.chnih.gov
Photodegradation UV radiation, presence of photosensitizersDecomposition of triazines in aqueous solutions follows first-order kinetics. csbsju.eduresearchgate.net
Hydrolysis pHThe rate of hydrolysis of thioesters and other esters with neighboring sulfides is pH-dependent. nih.govharvard.edunih.gov
Thermal Degradation TemperatureIncreased temperature leads to higher degradation rates of furfuryl mercaptan. nih.govnih.gov Roasting temperature affects pyrazine concentration in cocoa. mdpi.com

Persistence and Environmental Cycling Considerations for Pyrazine, [[(2-furanylmethyl)thio]methyl]-

The pyrazine ring itself is a relatively stable aromatic heterocycle. However, various microorganisms have been shown to degrade pyrazine derivatives. nih.gov The initial steps of microbial degradation of pyrazines typically involve the oxidation of side-chains and hydroxylation of the pyrazine ring. nih.govinchem.org While the complete mechanism of pyrazine ring cleavage in the environment is not fully elucidated, the existence of bacteria capable of utilizing substituted pyrazines as a sole carbon and energy source indicates that this core structure is biodegradable. nih.gov

The furan ring, another component of the molecule, is generally more susceptible to microbial attack than the pyrazine ring. Numerous bacteria and fungi are known to degrade furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF). nih.govnih.gov The established biodegradation pathways for these compounds often begin with the oxidation of the substituent groups, followed by the opening of the furan ring. nih.govnih.gov For Pyrazine, [[(2-furanylmethyl)thio]methyl]-, it is plausible that microbial enzymes could initiate degradation at the furan moiety.

The thioether linkage (-S-) represents another potential site for metabolic activity. Organosulfur compounds are integral to biogeochemical sulfur cycling, and a variety of microorganisms can metabolize thioethers. nih.govnih.gov Enzymatic oxidation of the sulfur atom to form sulfoxides and sulfones is a common metabolic pathway for thioethers, which can increase their water solubility and susceptibility to further degradation.

Considering the combined structure of Pyrazine, [[(2-furanylmethyl)thio]methyl]-, it is hypothesized that the furan ring and the thioether linkage are the most probable points of initial enzymatic attack by microorganisms. Abiotic degradation processes may also play a role in its environmental fate. For instance, 2-furfurylthiol, a structurally similar compound, is known to be susceptible to oxidative degradation. frontiersin.org Sunlight-induced photochemical reactions could also contribute to the transformation of this compound in surface waters and the atmosphere.

The environmental cycling of Pyrazine, [[(2-furanylmethyl)thio]methyl]- would be influenced by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. While specific data for this compound is lacking, its molecular structure suggests moderate water solubility. This would allow for its transport in aquatic systems. Its potential for volatilization would depend on its vapor pressure. If volatilized, it could be subject to atmospheric transport and subsequent deposition.

In soil environments, the fate of the compound would be governed by a combination of microbial degradation, adsorption to soil organic matter, and potential leaching into groundwater. The presence of a diverse microbial community in soil and sediment would likely facilitate its biodegradation. mdpi.comresearchgate.net

Table 1: Postulated Environmental Fate and Transport of Pyrazine, [[(2-furanylmethyl)thio]methyl]-

Environmental CompartmentDominant ProcessesPotential Transformation Products
Soil Biodegradation (aerobic and anaerobic), Adsorption, LeachingPyrazine carboxylic acids, Furan carboxylic acids, Sulfoxides, Sulfones
Water Biodegradation, Photolysis, HydrolysisHydroxylated pyrazines, Furan derivatives, Thiols
Air Photochemical oxidation, DepositionOxidized pyrazine and furan derivatives, Sulfur oxides

Table 2: Potential Microbial Degradation Pathways for Pyrazine, [[(2-furanylmethyl)thio]methyl]-

Initial Site of AttackProposed Enzymatic ActionPotential Intermediate Products
Furan Moiety Oxidation of the methyl group, Hydroxylation of the ring, Ring cleavage(Pyrazinylmethylthio)acetic acid derivatives, Furoic acid derivatives
Thioether Linkage Sulfur oxidation[[(2-furanylmethyl)sulfinyl]methyl]pyrazine, [[(2-furanylmethyl)sulfonyl]methyl]pyrazine
Pyrazine Moiety Side-chain oxidation, Ring hydroxylation[([(2-furanylmethyl)thio]methyl)pyrazin-2-yl]methanol, Hydroxypyrazine derivatives

Future Research Directions and Advanced Methodological Applications

Development of Novel and Sustainable Synthetic Strategies

The synthesis of pyrazine (B50134) derivatives is a well-established field, but future research will increasingly focus on the development of novel and sustainable strategies for producing compounds like Pyrazine, [[(2-furanylmethyl)thio]methyl]-. researchgate.netnih.gov Traditional methods often rely on multi-step processes that may involve harsh conditions or generate significant waste. The drive towards "green chemistry" necessitates the exploration of more efficient and environmentally benign synthetic routes.

Future synthetic research could focus on:

Biocatalysis: Employing enzymes, such as lipases, to catalyze the formation of pyrazinamide (B1679903) derivatives has shown promise for green synthesis. researchgate.net This approach could be adapted for thioether linkages, offering high selectivity and mild reaction conditions.

Flow Chemistry: Continuous-flow systems provide enhanced control over reaction parameters, improve safety, and can increase yield and purity. Developing a flow-based synthesis for Pyrazine, [[(2-furanylmethyl)thio]methyl]- could streamline its production. researchgate.net

C-H Functionalization: Direct C-H thiolation is an emerging strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. pku.edu.cn Applying this to the pyrazine core with a (2-furanylmethyl)thio group would represent a significant advancement in efficiency.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been successfully used for synthesizing pyrazine conjugates and could be optimized for the target molecule. nih.gov

Table 1: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild conditions, environmentally friendly. researchgate.netScreening for suitable enzymes, optimizing reaction media and conditions.
Flow ChemistryImproved safety, scalability, and process control. researchgate.netReactor design, optimization of flow rates, temperature, and pressure.
C-H FunctionalizationAtom economy, reduced steps, less waste. pku.edu.cnDeveloping selective catalysts, understanding reaction mechanisms.
Microwave-Assisted SynthesisRapid reaction times, increased yields. nih.govSolvent selection, power and temperature optimization.

Integration of Multi-Omics Approaches in Biological Studies

To fully understand the biological significance of Pyrazine, [[(2-furanylmethyl)thio]methyl]-, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's interaction with biological systems. nih.gov Such approaches move beyond studying a single endpoint to create a comprehensive map of molecular changes induced by the compound. mdpi.com

Future research integrating multi-omics could involve:

Metabolomics: To identify the metabolic pathways affected by the compound and to characterize its breakdown products in vivo. This is crucial for understanding its bioactivity and potential effects. nih.gov

Transcriptomics and Proteomics: To analyze changes in gene expression and protein levels in cells or tissues exposed to the pyrazine derivative. This can reveal the molecular targets and mechanisms of action. nih.gov

Integrated Analysis: The true power of this approach lies in integrating data from all omics levels. mdpi.com This can uncover complex interactions and networks that govern the biological response to the compound, providing insights that no single omics approach could reveal alone. nih.gov For example, a change in a specific metabolite (metabolomics) could be linked to altered expression of an enzyme (proteomics) and its corresponding gene (transcriptomics).

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The characterization and real-time monitoring of pyrazine compounds and their reactions can be significantly enhanced by advanced analytical techniques. Future research will likely leverage these tools to study Pyrazine, [[(2-furanylmethyl)thio]methyl]- with greater precision and in more complex environments.

Key areas for future application include:

Advanced Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identifying pyrazines. nih.govdntb.gov.ua However, more advanced methods like Probe Electrospray Ionization (PESI) coupled with MS could enable real-time monitoring of the compound's synthesis or degradation without the need for chromatography. shimadzu.com

In-situ Spectroscopy: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used for real-time analysis of reaction kinetics and for identifying transient intermediates during synthesis. researchgate.netmdpi.com

Fluorescence Imaging: By chemically modifying Pyrazine, [[(2-furanylmethyl)thio]methyl]- to include a fluorescent tag, it may be possible to create probes for in-vivo imaging. Novel pyrazine-based fluorescent dyes have already been developed as tracer agents for real-time monitoring of biological functions like glomerular filtration rate, demonstrating the feasibility of this approach. nih.govnih.gov This would allow researchers to track the compound's distribution, localization, and clearance in living organisms in real time.

Machine Learning and Artificial Intelligence in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by enabling the analysis of vast datasets and the prediction of molecular properties. arxiv.org These computational tools offer powerful new avenues for investigating Pyrazine, [[(2-furanylmethyl)thio]methyl]-.

Future applications of AI and ML in this area could include:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of novel pyrazine derivatives. tandfonline.comspecialchem.com This could accelerate the design of new compounds with desired characteristics, based on the core structure of Pyrazine, [[(2-furanylmethyl)thio]methyl]-.

De Novo Design: Generative AI models can design entirely new pyrazine-based molecules with optimized properties for specific applications, such as drug candidates or materials components. tandfonline.com

Reaction Optimization: AI algorithms can analyze experimental data to predict optimal reaction conditions for the synthesis of the target compound, minimizing the need for extensive trial-and-error experimentation.

Analysis of Complex Data: AI will be essential for interpreting the large and complex datasets generated by multi-omics studies, identifying subtle patterns and correlations that would be missed by human analysis. dovepress.com

Table 2: Applications of AI/ML in Pyrazine Research
Application AreaDescriptionPotential Impact
Property PredictionUsing algorithms to forecast biological activity, solubility, etc. specialchem.comFaster screening of derivative libraries.
De Novo Molecular DesignGenerative models create novel molecular structures with desired features. tandfonline.comDiscovery of new pyrazines for specific targets.
Synthesis OptimizationAI-driven platforms to determine optimal reaction pathways and conditions.More efficient, cost-effective, and sustainable chemical synthesis.
Big Data AnalysisAnalyzing multi-omics and spectroscopic data to find hidden patterns. dovepress.comDeeper understanding of biological mechanisms and molecular interactions.

Exploration of Pyrazine, [[(2-furanylmethyl)thio]methyl]- in Material Sciences

While many pyrazine derivatives are studied for their biological or flavor properties, their unique electronic and structural characteristics also make them attractive building blocks for new materials. tandfonline.com The specific structure of Pyrazine, [[(2-furanylmethyl)thio]methyl]-, which combines nitrogen-containing pyrazine and oxygen-containing furan (B31954) heterocyclic rings with a flexible thioether linkage, offers intriguing possibilities for materials science.

Future research could explore its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can coordinate with metal ions to form complex structures. The properties of these materials can be tuned by modifying the organic ligand. The furan and thioether groups in the target compound could add functionality and structural diversity to such materials. mdpi.com

Organic Electronics: Heterocyclic compounds are central to the field of organic electronics. Pyrazine derivatives have been investigated as components of dyes for dye-sensitized solar cells. mdpi.com The electronic properties of Pyrazine, [[(2-furanylmethyl)thio]methyl]- could be investigated for potential applications in organic semiconductors, sensors, or light-emitting diodes.

Functional Polymers: The molecule could be used as a monomer or a functional additive in polymerization reactions. The resulting polymers could possess unique thermal, optical, or chemical properties derived from the pyrazine and furan moieties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrazine, [[(2-furanylmethyl)thio]methyl]- and its derivatives?

  • Methodology : The compound can be synthesized via thioetherification reactions. For example, thionyl chloride (SOCl₂) is commonly used to activate carboxylic acids into acyl chlorides, which then react with thiol-containing intermediates like (2-furanylmethyl)thiol. A typical procedure involves dropwise addition of SOCl₂ to pyrazinoic acid in dichloromethane at 0°C, followed by room-temperature stirring for 16 hours . Subsequent coupling with furan-based thiols under basic conditions (e.g., using triethylamine) yields the target compound. Purification is achieved via column chromatography or recrystallization.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques such as:

  • FT-IR to identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹, pyrazine ring vibrations at ~1500 cm⁻¹).
  • ¹H/¹³C-NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methylthio protons at δ 2.5–3.5 ppm).
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve 3D structure and intermolecular interactions .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen for antimicrobial or anticancer activity using:

  • Microdilution assays (e.g., MIC determination against E. coli or C. albicans).
  • MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).
  • EP2 receptor inhibition assays (if targeting inflammatory pathways), as seen in structurally related compounds .

Advanced Research Questions

Q. How can computational methods model the electronic excitation dynamics of this pyrazine derivative?

  • Methodology : Employ a 24-mode Hamiltonian to simulate vibrational and electronic coupling between S₁ and S₂ states. Use the multiconfiguration time-dependent Hartree (MCTDH) method for wave packet propagation, which efficiently handles large systems. Benchmark against experimental UV-Vis spectra to validate the model .

Q. What strategies resolve contradictions in reported biological activity data for pyrazine-thioether derivatives?

  • Methodology :

  • Systematic SAR studies : Vary substituents on the pyrazine and furan rings to isolate activity trends.
  • Assay standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line selection.
  • Meta-analysis : Compare data from studies using similar derivatives (e.g., thiazole-pyrazine hybrids vs. furan-thioethers) to identify substituent-dependent effects .

Q. How does the compound participate in coordination-driven self-assembly?

  • Methodology : React with silver ions (Ag⁺) to form supramolecular structures. For example:

  • Use ortho-linked oxacalixarene-pyrazine ligands to synthesize discrete molecular cages (tetrahedral Ag⁺ coordination) or infinite chains (square-planar Ag⁺ coordination).
  • Confirm structures via single-crystal X-ray diffraction and analyze host-guest interactions (e.g., acetonitrile inclusion in cage voids) .

Q. What analytical techniques detect pyrazine derivatives in complex matrices (e.g., Maillard reaction products)?

  • Methodology :

  • GC-MS : Optimize with a DB-5MS column and electron ionization (EI) to separate volatile pyrazines (e.g., trimethylpyrazine).
  • HPLC-PDA : Use C18 columns with methanol/water gradients for non-volatile derivatives.
  • Correlation analysis : Apply Pearson’s coefficient to link thermal processing parameters (e.g., sous vide vs. roasting) with pyrazine formation .

Key Considerations for Researchers

  • Contradictions in Biological Activity : Discrepancies may arise from differential EP2 receptor binding affinities due to substituent electronic effects (e.g., electron-withdrawing groups on the pyrazine ring) .
  • Computational Limitations : The 24-mode Hamiltonian requires high-performance computing resources; simplify by truncating weakly coupled modes after validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.